molecular formula C22H22F3N5O B10935185 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10935185
M. Wt: 429.4 g/mol
InChI Key: HPUNQYQNIBZPNU-UHFFFAOYSA-N
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Description

N~2~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N2-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety and the trifluoromethyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to N2-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N2-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE.

Properties

Molecular Formula

C22H22F3N5O

Molecular Weight

429.4 g/mol

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H22F3N5O/c1-29-15-7-8-16(29)10-14(9-15)26-21(31)18-12-20-27-17(13-5-3-2-4-6-13)11-19(22(23,24)25)30(20)28-18/h2-6,11-12,14-16H,7-10H2,1H3,(H,26,31)

InChI Key

HPUNQYQNIBZPNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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